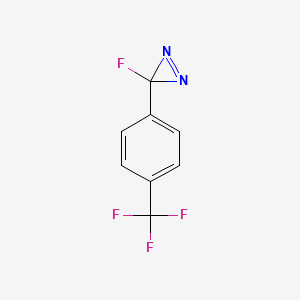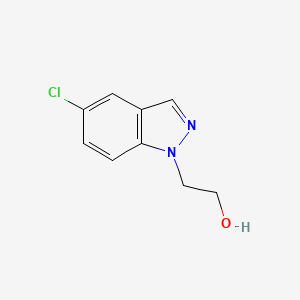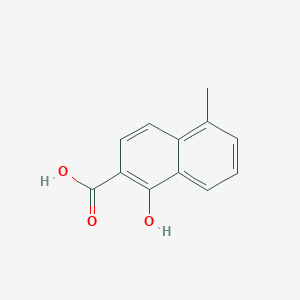
1-Hydroxy-5-methyl-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-5-methyl-2-naphthoic acid is an organic compound belonging to the class of naphthoic acids It is characterized by a hydroxyl group at the first position and a methyl group at the fifth position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-5-methyl-2-naphthoic acid can be synthesized through several methods. One common approach involves the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction. This reaction typically requires the treatment of the dried sodium or potassium salt of 2-naphthol with carbon dioxide at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solvents such as toluene, tetralin, or diphenyl oxide to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-5-methyl-2-naphthoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl or methyl groups, often facilitated by reagents like halogens or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various halogenated or sulfonated derivatives .
Scientific Research Applications
1-Hydroxy-5-methyl-2-naphthoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hydroxy-5-methyl-2-naphthoic acid and its derivatives involves the inhibition of key signaling pathways. For instance, methyl-1-hydroxy-2-naphthoate, a derivative, inhibits the lipopolysaccharide-induced inflammatory response in macrophages by suppressing the NF-κB, JNK, and p38 MAPK pathways . This inhibition reduces the production of inflammatory mediators such as nitric oxide, interleukin-1β, and interleukin-6 .
Comparison with Similar Compounds
2-Hydroxy-1-naphthoic acid: Similar in structure but with the hydroxyl group at the second position.
3-Hydroxy-2-naphthoic acid: Another hydroxynaphthoic acid with the hydroxyl group at the third position.
1-Naphthoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Hydroxy-5-methyl-2-naphthoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-hydroxy-5-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c1-7-3-2-4-9-8(7)5-6-10(11(9)13)12(14)15/h2-6,13H,1H3,(H,14,15) |
InChI Key |
UZDPEMMJGLHTAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


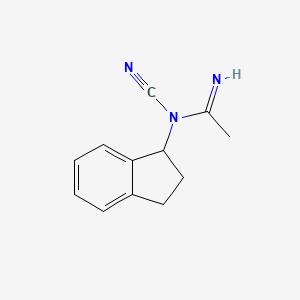

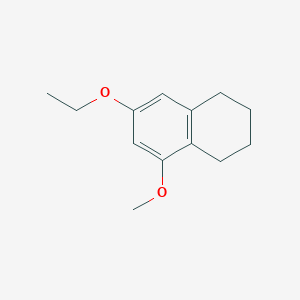
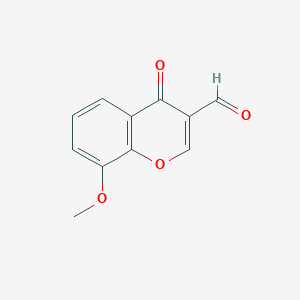

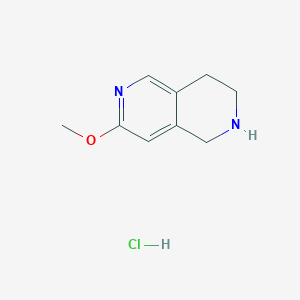
![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15069550.png)
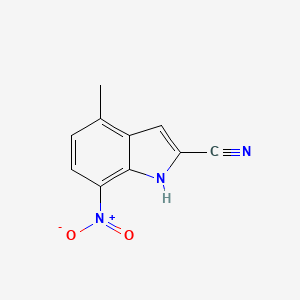

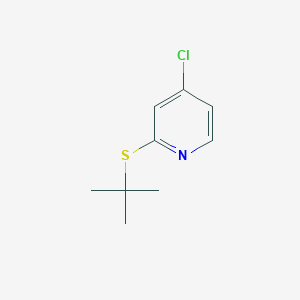
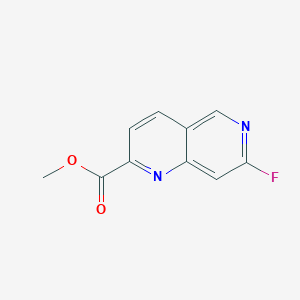
![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)
